molecular formula C8H6ClNO B13453982 6-(Chloromethyl)furo[3,2-b]pyridine

6-(Chloromethyl)furo[3,2-b]pyridine

Cat. No.: B13453982
M. Wt: 167.59 g/mol
InChI Key: JSCUJNMVAOMWKV-UHFFFAOYSA-N
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Description

6-(Chloromethyl)furo[3,2-b]pyridine is a heterocyclic compound that features a fused furan and pyridine ring system with a chloromethyl group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Chloromethyl)furo[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloromethylpyridine with furan in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

6-(Chloromethyl)furo[3,2-b]pyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The pyridine ring can be reduced to form dihydropyridine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at moderate temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Formation of substituted furo[3,2-b]pyridine derivatives.

    Oxidation: Formation of furanone derivatives.

    Reduction: Formation of dihydropyridine derivatives.

Scientific Research Applications

6-(Chloromethyl)furo[3,2-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Chloromethyl)furo[3,2-b]pyridine in biological systems involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit specific kinases by binding to their active sites, thereby disrupting key signaling pathways involved in cell proliferation and survival . The chloromethyl group can also form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Chloromethyl)furo[3,2-b]pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of the chloromethyl group allows for versatile chemical modifications, making it a valuable building block in synthetic chemistry and drug discovery.

Properties

IUPAC Name

6-(chloromethyl)furo[3,2-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c9-4-6-3-8-7(10-5-6)1-2-11-8/h1-3,5H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCUJNMVAOMWKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C1N=CC(=C2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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